molecular formula C20H14ClIN2O5 B10900582 2-chloro-4-{5-[(E)-{2-[(4-iodo-3-methoxyphenyl)carbonyl]hydrazinylidene}methyl]furan-2-yl}benzoic acid

2-chloro-4-{5-[(E)-{2-[(4-iodo-3-methoxyphenyl)carbonyl]hydrazinylidene}methyl]furan-2-yl}benzoic acid

Katalognummer: B10900582
Molekulargewicht: 524.7 g/mol
InChI-Schlüssel: VSZHSTXTTYWKMM-AUEPDCJTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-CHLORO-4-(5-{[(E)-2-(4-IODO-3-METHOXYBENZOYL)HYDRAZONO]METHYL}-2-FURYL)BENZOIC ACID is a complex organic compound characterized by its unique structure, which includes a chlorinated benzoic acid moiety, a furyl group, and an iodo-methoxybenzoyl hydrazone linkage

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-CHLORO-4-(5-{[(E)-2-(4-IODO-3-METHOXYBENZOYL)HYDRAZONO]METHYL}-2-FURYL)BENZOIC ACID typically involves multiple steps, starting with the preparation of the individual components followed by their assembly into the final product. Common synthetic routes may include:

    Preparation of 4-IODO-3-METHOXYBENZOIC ACID: This can be synthesized through iodination of 3-methoxybenzoic acid using iodine and an oxidizing agent.

    Formation of the Hydrazone Linkage: The 4-iodo-3-methoxybenzoic acid is then reacted with hydrazine to form the hydrazone.

    Coupling with the Furyl Group: The hydrazone is then coupled with a furyl aldehyde under acidic or basic conditions to form the intermediate.

    Final Assembly: The intermediate is then reacted with 2-chloro-4-benzoic acid under appropriate conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

2-CHLORO-4-(5-{[(E)-2-(4-IODO-3-METHOXYBENZOYL)HYDRAZONO]METHYL}-2-FURYL)BENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the hydrazone linkage or the aromatic rings, leading to the formation of amines or reduced aromatic systems.

    Substitution: The chlorinated benzoic acid moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or reduced aromatic compounds.

Wissenschaftliche Forschungsanwendungen

2-CHLORO-4-(5-{[(E)-2-(4-IODO-3-METHOXYBENZOYL)HYDRAZONO]METHYL}-2-FURYL)

Eigenschaften

Molekularformel

C20H14ClIN2O5

Molekulargewicht

524.7 g/mol

IUPAC-Name

2-chloro-4-[5-[(E)-[(4-iodo-3-methoxybenzoyl)hydrazinylidene]methyl]furan-2-yl]benzoic acid

InChI

InChI=1S/C20H14ClIN2O5/c1-28-18-9-12(3-6-16(18)22)19(25)24-23-10-13-4-7-17(29-13)11-2-5-14(20(26)27)15(21)8-11/h2-10H,1H3,(H,24,25)(H,26,27)/b23-10+

InChI-Schlüssel

VSZHSTXTTYWKMM-AUEPDCJTSA-N

Isomerische SMILES

COC1=C(C=CC(=C1)C(=O)N/N=C/C2=CC=C(O2)C3=CC(=C(C=C3)C(=O)O)Cl)I

Kanonische SMILES

COC1=C(C=CC(=C1)C(=O)NN=CC2=CC=C(O2)C3=CC(=C(C=C3)C(=O)O)Cl)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.